2-Methyl-3-biphenylmethanol
Overview
Description
2-Methyl-3-biphenylmethanol is an organic compound with the molecular formula C14H14O. It is a white to off-white crystalline solid with a melting point of 73-76°C and a boiling point of approximately 330.9°C . This compound is used as a pharmaceutical intermediate and in organic chemical synthesis .
Synthetic Routes and Reaction Conditions:
Suzuki Coupling Reaction: One common method involves a Suzuki coupling reaction between 3-bromo-2-methylbenzoic acid and phenyl substituted boric acid or phenyl substituted borate. This reaction is carried out at temperatures ranging from 10-150°C for 1-12 hours under the action of an alkali.
Industrial Production Methods:
- The industrial production of this compound typically involves the use of polyethylene glycol as a catalyst, with biphenylcarboxaldehyde, sodium hydroxide, and formaldehyde as reactants. This method ensures high yield and good product quality, with over 99% purity achieved without the need for further purification .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form various alcohol derivatives.
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong bases or acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products:
Mechanism of Action
Target of Action
This compound is a pharmaceutical intermediate and organic chemical synthesis reagent , which suggests that it may be used in the synthesis of various drugs, each with their own unique targets.
Biochemical Pathways
Given the lack of information on the specific biological targets of 2-Methyl-3-biphenylmethanol, it’s difficult to summarize the affected biochemical pathways and their downstream effects. The compound can be synthesized via a suzuki coupling reaction between 3-bromo-2-methylbenzoic acid and phenyl substituted boric acid or phenyl substituted borate .
Action Environment
The synthesis of this compound involves a suzuki coupling reaction carried out at 10-150°c for 1-12 hours under the action of an alkali .
Scientific Research Applications
2-Methyl-3-biphenylmethanol has several applications in scientific research:
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Industry: It is employed in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
- 2-Methyl-3-phenylbenzyl Alcohol
- 3-Hydroxymethyl-2-methylbiphenyl
- 2-Methylbiphenyl-3-methanol
Comparison:
- Uniqueness: 2-Methyl-3-biphenylmethanol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and serve as an intermediate in the synthesis of various compounds. Its high purity and stability make it particularly valuable in pharmaceutical and industrial applications .
Properties
IUPAC Name |
(2-methyl-3-phenylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-13(10-15)8-5-9-14(11)12-6-3-2-4-7-12/h2-9,15H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTLHJPGBIVQLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074101 | |
Record name | [1,1'-Biphenyl]-3-methanol, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76350-90-8 | |
Record name | 2-Methyl[1,1′-biphenyl]-3-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76350-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,1'-Biphenyl)-3-methanol, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076350908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1,1'-Biphenyl]-3-methanol, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [1,1'-Biphenyl]-3-methanol, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 2-Methyl-3-biphenylmethanol highlighted in the research?
A1: The research primarily focuses on the role of this compound as a key intermediate in the synthesis of Bifenthrin [, ]. Bifenthrin is a pyrethroid insecticide widely used in agricultural and residential pest control.
Q2: The research mentions challenges in synthesizing this compound. Can you elaborate on a novel approach described?
A2: One study [] describes a novel method for preparing this compound that utilizes toluene as the solvent instead of the conventional tetrahydrofuran. This method employs a series of reactions including Grignard reactions and coupling reactions using pure benzene, which the researchers claim prevents the formation of byproducts.
Q3: Beyond its use in Bifenthrin synthesis, are there any other applications or research directions being explored for this compound?
A3: Interestingly, this compound serves as a scaffold in the development of potential Positron Emission Tomography (PET) tracers for Programmed Cell Death 1 Ligand 1 (PD-L1) []. This research explores the potential of using this compound to create imaging agents that could help visualize and quantify PD-L1 expression in tumors.
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